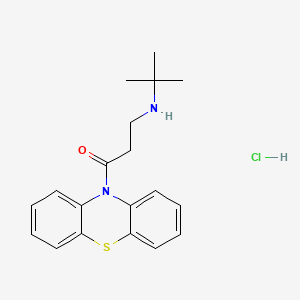
1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of phenothiazine, a class of compounds with diverse applications in medicine and industry. This compound is often studied for its potential therapeutic effects and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride typically involves the reaction of phenothiazine derivatives with tert-butylamine and propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and monitoring the progress of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and conditions.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butylamino)-1-propanol hydrochloride
- 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)-2-propanol hydrochloride
- 3-(tert-Butylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
Uniqueness
1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride stands out due to its unique combination of a phenothiazine core with a tert-butylamino group. This structure imparts specific properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Eigenschaften
CAS-Nummer |
29573-80-6 |
|---|---|
Molekularformel |
C19H23ClN2OS |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
3-(tert-butylamino)-1-phenothiazin-10-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-19(2,3)20-13-12-18(22)21-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)21;/h4-11,20H,12-13H2,1-3H3;1H |
InChI-Schlüssel |
PWNAWGHHNQQCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



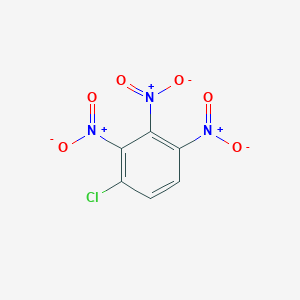
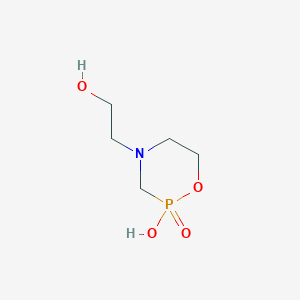



![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
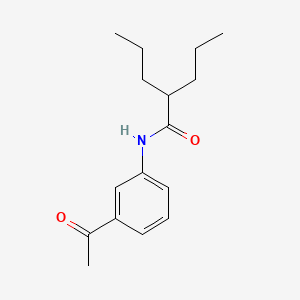
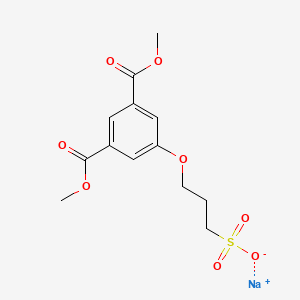
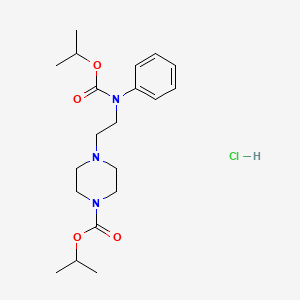
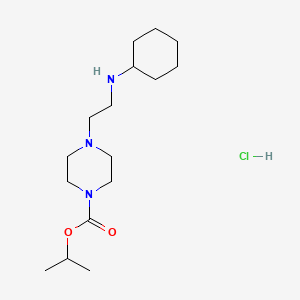
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


